molecular formula C9H8ClFO3 B6159099 2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid CAS No. 1782348-46-2

2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid

Cat. No.: B6159099
CAS No.: 1782348-46-2
M. Wt: 218.61 g/mol
InChI Key: XWKWEPNFNKZDRA-UHFFFAOYSA-N
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Description

Contextualization of the Compound within Substituted Aromatic Acetic Acid Chemistry

Substituted aromatic acetic acids are a cornerstone of synthetic chemistry, valued for their versatility as intermediates. The parent compound, phenylacetic acid, is a building block for numerous pharmaceuticals, including the anti-inflammatory drug diclofenac (B195802) and penicillin G. mdpi.comwikipedia.org The reactivity of the carboxylic acid group and the potential for substitution on the aromatic ring allow for the creation of a vast library of derivatives.

The subject of this article, 2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid, is a multi-substituted derivative. Its structure incorporates several key features:

A Phenylacetic Acid Backbone: Providing the fundamental acidic and aromatic framework.

Halogen Substituents: A chlorine and a fluorine atom on the aromatic ring. These electron-withdrawing groups are known to increase the acidity of the carboxylic acid and can enhance the biological efficacy of the final product. researchgate.netresearchgate.net

A Methoxy (B1213986) Group: An electron-donating group that also influences the electronic properties and reactivity of the aromatic ring.

This specific combination of substituents creates a unique chemical entity with a distinct reactivity profile, positioning it as a valuable intermediate in targeted synthetic pathways.

Significance of this compound as a Subject of Fundamental Chemical Inquiry

The primary significance of this compound lies in its role as a specialized building block in multi-step organic synthesis. Its utility is not as an end-product but as a crucial intermediate that allows for the construction of more complex, high-value molecules.

A notable application is found in pharmaceutical research, where it has been used in the synthesis of novel 1,1,1-trifluoro-2-hydroxy-3-phenylpropane derivatives. google.comgoogleapis.com These resulting compounds have been investigated as potent and selective modulators of the glucocorticoid receptor, which are of interest for treating metabolic diseases such as diabetes, as well as obesity and depression. googleapis.com The precise arrangement of the chloro, fluoro, and methoxy groups on the phenylacetic acid starting material is critical for achieving the desired structure and, ultimately, the biological activity of the final therapeutic candidate. This use underscores the compound's importance in fundamental chemical inquiry, as it enables the exploration of new therapeutic modalities.

Below is a table summarizing the key identifiers and properties of this compound.

PropertyValue
CAS Number 91367-09-8
Molecular Formula C₉H₉ClFO₃
Molecular Weight 200.62 g/mol
Appearance Light brown or colorless solid
Melting Point 118-130 °C
Synonyms (2-Chloro-6-fluoro-4-methoxyphenyl)acetic acid

Data compiled from multiple chemical supplier sources. smolecule.comlookchem.com

Overview of Current Research Trajectories and Knowledge Gaps Pertaining to Structurally Related Molecules

The research landscape for molecules structurally related to this compound is dynamic, with clear trajectories in both medicine and agriculture.

Current Research Trajectories:

Pharmaceutical Development: A major trend involves the synthesis of novel halogenated phenylacetic acid derivatives as potential therapeutic agents. Research has focused on developing these compounds as aldose reductase inhibitors to manage diabetic complications. researchgate.netnih.gov The strategic placement of halogens is often a key part of the structure-activity relationship studies in the quest for more potent and selective enzyme inhibitors. nih.gov

Agrochemical Innovation: In agrochemical science, the incorporation of fluorine into aromatic scaffolds is a prominent strategy. researchgate.net Organofluorine compounds often exhibit enhanced metabolic stability and bioavailability, leading to more effective herbicides, fungicides, and insecticides. researchgate.netnih.gov Research is heavily focused on using fluorinated building blocks to create new active ingredients, with fluoro-aromatic compounds being particularly successful. nih.govrhhz.net

Knowledge Gaps and Future Directions:

Synthetic Methodologies: A persistent challenge is the development of efficient, selective, and cost-effective synthetic methods. For instance, achieving selective α-chlorination of phenylacetic acids without competing chlorination on the activated aromatic ring remains a significant hurdle, limiting the accessibility of certain intermediates. unimi.it

Exploration of Underserved Chemical Space: While fluorinated and chlorinated aromatic compounds are well-represented in agrochemical research, the potential of fluoro-functionalized heterocyclic compounds remains less explored. nih.gov Similarly, there is a recognized gap in the study of compounds where a fluorine atom is attached directly to a stereogenic center, which could unlock novel biological activities. nih.gov

Broader Biological Understanding: While the parent compound, phenylacetic acid, is known to be a plant auxin, the biological roles of its many halogenated derivatives are often not well understood beyond their specific, targeted applications. nih.gov A deeper investigation into their broader biological and metabolic profiles could reveal new and unexpected functionalities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1782348-46-2

Molecular Formula

C9H8ClFO3

Molecular Weight

218.61 g/mol

IUPAC Name

2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H8ClFO3/c1-14-5-2-7(10)6(4-9(12)13)8(11)3-5/h2-3H,4H2,1H3,(H,12,13)

InChI Key

XWKWEPNFNKZDRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)CC(=O)O)F

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 2 Chloro 6 Fluoro 4 Methoxyphenyl Acetic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For 2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid, several strategic disconnections can be envisioned.

The most logical primary disconnection is at the C(sp²)-C(sp³) bond between the aromatic ring and the acetic acid side chain. This leads to two key synthons: an electrophilic or nucleophilic substituted phenyl component and a two-carbon synthon representing the acetic acid group.

Disconnection A (C-aryl — C-alkyl bond): This approach breaks the bond between the benzene (B151609) ring and the benzylic carbon of the acetic acid group. This leads to a substituted benzene precursor and a C2 synthon (e.g., ⁻CH₂COOH). This is a common strategy employed in many classical syntheses. The aromatic precursor would be a 1-chloro-5-fluoro-2-iodo-3-methoxybenzene or a related organometallic species.

Disconnection B (C-alkyl — COOH bond): This strategy involves disconnecting the carboxylic acid group from the benzylic carbon. This suggests a pathway where a substituted toluene (B28343) derivative is first synthesized, followed by oxidation or another functional group interconversion to install the carboxylic acid. Alternatively, it points towards homologation strategies where a C1 unit is added to a substituted benzyl (B1604629) derivative.

These disconnections form the basis for exploring various synthetic routes, from established methods like nitrile hydrolysis to modern cross-coupling reactions.

Classical and Established Synthetic Routes to Substituted Phenylacetic Acids

Classical methods for synthesizing phenylacetic acids have been well-documented and are often reliable for laboratory-scale preparations. These routes typically involve multi-step sequences starting from simple aromatic precursors.

Carboxylation involves the direct introduction of a carboxylic acid group, while homologation extends a carbon chain by one unit. researchgate.netingentaconnect.com

Carboxylation: Direct carboxylation of the pre-functionalized aromatic ring can be achieved by forming an organometallic reagent (e.g., Grignard or organolithium) from a corresponding aryl halide, followed by quenching with carbon dioxide (CO₂). researchgate.net For the target molecule, this would require the synthesis of a 1-halomethyl-2-chloro-6-fluoro-4-methoxybenzene, its conversion to an organometallic species, and subsequent reaction with CO₂. Nickel-catalyzed carboxylation of aryl halides using CO₂ is also an emerging method to prepare valuable carboxylic acids. nih.govorganic-chemistry.org

Homologation: Homologation reactions are chemical processes that convert a reactant into the next member of its homologous series, typically by adding a methylene (B1212753) (-CH₂-) group. wikipedia.org

Arndt-Eistert Synthesis: This is a classic method for converting a carboxylic acid to its higher homologue. wikipedia.org The synthesis would begin with a substituted benzoic acid, which is converted to an acyl chloride, then reacted with diazomethane (B1218177) to form a diazoketone. Subsequent rearrangement in the presence of a catalyst (e.g., silver oxide) and a nucleophile (like water) yields the desired phenylacetic acid.

Other Homologation Methods: The Wittig reaction of a substituted benzaldehyde (B42025) with methoxymethylenetriphenylphosphine can produce a homologous aldehyde, which can then be oxidized to the carboxylic acid. wikipedia.org

Homologation Strategy Starting Material Key Reagents Intermediate Reference
Arndt-Eistert SynthesisSubstituted Benzoic AcidSOCl₂, CH₂N₂, Ag₂O, H₂ODiazoketone wikipedia.org
Wittig ReactionSubstituted BenzaldehydePh₃P=CHOMe, H₃O⁺, [O]Enol ether, Aldehyde wikipedia.org
Kowalski Ester HomologationSubstituted Benzoic EsterCH₂Br₂, LDA, n-BuLiYnolane wikipedia.org

This table presents a summary of selected homologation strategies applicable to the synthesis of substituted phenylacetic acids.

One of the most common and reliable methods for preparing phenylacetic acids is through the hydrolysis of a corresponding phenylacetonitrile (B145931) (benzyl cyanide). google.commdpi.com This pathway involves two main steps: the synthesis of the substituted benzyl cyanide and its subsequent hydrolysis.

Formation of Benzyl Cyanide: A suitable starting material, such as 1-(bromomethyl)-2-chloro-6-fluoro-4-methoxybenzene, can be reacted with a cyanide salt (e.g., KCN or NaCN) via a nucleophilic substitution reaction (Kolbe nitrile synthesis) to yield 2-(2-chloro-6-fluoro-4-methoxyphenyl)acetonitrile. mdpi.com

Hydrolysis of the Nitrile: The resulting nitrile is then hydrolyzed to the carboxylic acid. This can be achieved under either acidic or basic conditions. chemguide.co.uklibretexts.org

Acidic Hydrolysis: Heating the nitrile under reflux with a strong acid like hydrochloric acid or sulfuric acid yields the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgcommonorganicchemistry.com

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous solution of a strong base like sodium hydroxide (B78521) produces the carboxylate salt and ammonia (B1221849) gas. chemguide.co.uklibretexts.org The free carboxylic acid is then liberated by acidification of the reaction mixture. libretexts.org

This route is often preferred due to the high yields and the relative accessibility of the starting benzyl halides, which can be prepared from the corresponding toluenes via radical bromination. mdpi.com

Modern and Sustainable Approaches in Chemical Synthesis

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methodologies. These include catalytic reactions and the application of novel process technologies.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been applied to the synthesis of substituted phenylacetic acids. inventivapharma.com

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. A potential route to the target molecule could involve the Suzuki coupling of a suitably substituted arylboronic acid (or ester) with a haloacetic acid derivative, such as ethyl bromoacetate, in the presence of a palladium catalyst and a base. inventivapharma.com This C(sp²)-C(sp³) coupling provides a direct and efficient way to construct the core structure. inventivapharma.com

Negishi and Kumada Coupling: These reactions utilize organozinc and organomagnesium (Grignard) reagents, respectively. nih.gov Redox-active esters, derived from ubiquitous carboxylic acids, have emerged as effective surrogates for alkyl halides in these cross-coupling reactions, providing a versatile method for forging bonds between alkyl and aromatic systems. nih.gov

Decarboxylative Cross-Coupling: This strategy involves the coupling of an aryl halide with a carboxylate salt, such as malonic acid monoester, which undergoes decarboxylation in situ to form the desired product.

Cross-Coupling Reaction Aryl Component Alkyl Component Catalyst/Reagents Reference
Suzuki CouplingArylboronic acid/esterEthyl bromoacetatePd(OAc)₂, P(Nap)₃, K₂CO₃ inventivapharma.com
Negishi CouplingAryl halideAlkylzinc reagentFe or Ni catalyst nih.gov
Kumada CouplingAryl halideAlkyl Grignard reagentFe or Ni catalyst nih.gov

This table summarizes modern cross-coupling reactions for the formation of the aryl-acetic acid linkage.

Flow chemistry, or continuous flow processing, has emerged as a powerful technology in pharmaceutical and fine chemical synthesis. asynt.comacs.org Instead of traditional batch reactors, reactions are performed in a continuously flowing stream within a network of tubes or microreactors. researchgate.net This approach offers numerous advantages over batch processing, particularly for active pharmaceutical ingredient (API) manufacturing. asynt.comchemicalindustryjournal.co.uk

Key benefits of flow chemistry include:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, which significantly reduces the risks associated with highly exothermic reactions or the use of hazardous reagents and unstable intermediates. researchgate.netsyrris.com

Improved Control and Reproducibility: Precise control over reaction parameters such as temperature, pressure, and residence time leads to higher selectivity, better yields, and improved product quality. asynt.comsyrris.com

Scalability: Scaling up a reaction in a flow system is often simpler than in batch mode, as it typically involves running the reactor for a longer duration or using parallel reactors rather than redesigning large-scale vessels. asynt.com

Automation and Integration: Flow systems can be easily automated and integrated with in-line analysis and purification steps, streamlining the entire synthesis process. syrris.com

Development of Atom-Economical and Environmentally Benign Syntheses

Information specifically detailing the development of atom-economical and environmentally benign ("green") syntheses for this compound is not presently available. In principle, applying green chemistry concepts to its synthesis would involve the use of non-toxic solvents, catalytic rather than stoichiometric reagents to minimize waste, and designing the synthetic route to maximize the incorporation of all starting material atoms into the final product. For instance, a catalytic carbonylation reaction of a suitable precursor could represent a more atom-economical approach compared to traditional multi-step classical methods. However, no such specific applications to the target compound have been documented in the available resources.

Optimization of Reaction Parameters and Yield Enhancement Strategies

There is no available research data concerning the optimization of reaction parameters for the synthesis of this compound. Such studies would typically involve a systematic investigation of how variables like temperature, pressure, catalyst loading, and reactant concentration affect the reaction yield and purity. The findings would likely be presented in data tables to illustrate the optimal conditions. The absence of this information in the searched literature indicates that either this specific compound is not of widespread interest or that such research is proprietary and not publicly disclosed.

Stereoselective Synthesis of Enantiomeric Analogues

The structure of this compound itself is achiral, meaning it does not have enantiomers. However, if the core structure were to be modified to include a chiral center, for instance, by introducing a substituent on the alpha-carbon of the acetic acid side chain, then stereoselective synthesis would become relevant. This would involve the use of chiral catalysts, auxiliaries, or starting materials to selectively produce one enantiomer over the other. As no such chiral analogues or their stereoselective synthesis related to this compound were found in the literature, this section cannot be elaborated upon with specific examples or data.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 2 Chloro 6 Fluoro 4 Methoxyphenyl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules. For 2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid, a combination of one-dimensional and multi-dimensional NMR experiments would be utilized to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity of atoms within the molecule.

Application of Multi-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Relative Stereochemistry

To fully elucidate the structure, a suite of two-dimensional NMR experiments would be necessary.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For the aromatic protons on the phenyl ring and the methylene (B1212753) protons of the acetic acid side chain, COSY would establish their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the assignments of their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. HMBC would be instrumental in connecting the acetic acid side chain to the phenyl ring and in confirming the substitution pattern on the aromatic ring by showing correlations from the aromatic protons and the methoxy (B1213986) protons to the various ring carbons.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Please note that these are estimated values and would require experimental verification.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)COSY CorrelationsHMBC Correlations
1-(predicted C=O)-H-2, H-8, H-9
2(predicted CH₂)(predicted CH₂)-C-1, C-3, C-4, C-8
3-(predicted C-Cl)-H-2, H-5
4-(predicted C-F)-H-2, H-5
5(predicted Ar-H)(predicted Ar-CH)H-9C-3, C-4, C-7, C-9
6-(predicted C-OCH₃)-H-5, H-10
7-(predicted C-C)-H-2, H-5, H-9
8(predicted Ar-H)(predicted Ar-CH)H-5C-2, C-4, C-6, C-7
9-(predicted OCH₃)-C-6
10(predicted OH)--C-1

Solid-State NMR Spectroscopy for Polymorphic and Amorphous Form Analysis

In the event that this compound can exist in different solid forms (polymorphs or amorphous states), solid-state NMR (ssNMR) spectroscopy would be a powerful technique for their characterization. Cross-polarization magic-angle spinning (CP-MAS) experiments would provide high-resolution spectra of the solid material, revealing differences in the local chemical environment of the atoms in different solid forms. This technique is sensitive to changes in crystal packing and molecular conformation.

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid group (a broad O-H stretch and a strong C=O stretch), the C-O stretch of the methoxy group, and vibrations associated with the substituted aromatic ring, including C-Cl and C-F stretching frequencies.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. Aromatic ring vibrations are often strong in the Raman spectrum. The combination of both techniques would provide a more complete vibrational profile of the molecule.

A table of expected characteristic vibrational frequencies is provided below.

Functional GroupFT-IR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Vibrational Mode
Carboxylic Acid2500-3300 (broad)O-H stretch
Carbonyl1700-1725C=O stretch
Aromatic Ring1450-1600C=C stretches
Methoxy Group1000-1300C-O stretch
C-Cl600-800C-Cl stretch
C-F1000-1400C-F stretch

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₉H₈ClFO₃), the expected exact mass would be calculated and compared to the experimentally determined value.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragment Analysis

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation, a fragmentation pattern is generated. Analysis of these fragments would provide further confirmation of the molecular structure. Expected fragmentation could involve the loss of the carboxylic acid group, the methoxy group, and cleavage of the acetic acid side chain.

Ionm/z (calculated)Description
[M+H]⁺221.0117Protonated molecular ion
[M-H]⁻219.0000Deprotonated molecular ion
[M-COOH]⁺175.0215Loss of the carboxylic acid group

X-ray Diffraction (XRD) for Single Crystal and Powder Diffraction Analysis

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.

Single Crystal XRD: If a suitable single crystal of this compound could be grown, single-crystal XRD analysis would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the details of intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Powder XRD (PXRD): Powder XRD is used to characterize the bulk crystalline form of a material. The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase and can be used to identify polymorphs and assess sample purity.

Without experimental data, it is not possible to provide specific crystallographic parameters.

Determination of Crystal Structure, Unit Cell Parameters, and Polymorphism

The determination of the crystal structure of this compound would be achieved through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, and bond angles, which are fundamental to understanding the molecule's three-dimensional arrangement.

Unit Cell Parameters: The unit cell is the basic repeating unit of a crystal lattice. Its dimensions (a, b, c) and the angles between them (α, β, γ) are crucial parameters obtained from X-ray diffraction data. These parameters define the crystal system to which the compound belongs.

Polymorphism: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. An investigation into the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting crystals by X-ray diffraction to identify any different crystalline forms.

Table 1: Hypothetical Unit Cell Parameters for a Polymorph of this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)90
β (°)Data not available
γ (°)90
Volume (ų)Data not available
Z4

Analysis of Intermolecular Interactions, Including Hydrogen Bonding and Halogen Bonding

The crystal packing of this compound would be stabilized by a network of intermolecular interactions. The carboxylic acid functional group is a strong hydrogen bond donor and acceptor, and would likely form dimers with neighboring molecules through O-H···O hydrogen bonds.

Halogen Bonding: The presence of chlorine and fluorine atoms on the phenyl ring introduces the possibility of halogen bonding. Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species. These interactions, denoted as C-X···A (where X is a halogen and A is a Lewis base), can play a significant role in directing the crystal packing.

A detailed analysis of the crystal structure would reveal the specific atoms involved in these interactions and their geometries (distances and angles), providing insight into the forces governing the supramolecular assembly.

Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound

Interaction TypeDonorAcceptorDistance (Å)Angle (°)
Hydrogen BondO-H (Carboxylic Acid)O (Carbonyl)Data not availableData not available
Halogen BondC-ClO (Carbonyl/Methoxy)Data not availableData not available
Halogen BondC-FO (Carbonyl/Methoxy)Data not availableData not available

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination (if applicable to chiral derivatives)

This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, by substitution at the α-carbon of the acetic acid moiety, the resulting enantiomers could be distinguished using chiroptical spectroscopy.

Circular Dichroism (CD): Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers of a chiral compound will produce mirror-image CD spectra. This technique is highly sensitive to the stereochemistry of a molecule and can be used to determine the enantiomeric purity of a sample.

Absolute Configuration: The absolute configuration of a chiral molecule (i.e., the R or S designation at each stereocenter) can often be determined by comparing the experimental CD spectrum with that predicted by quantum chemical calculations for a known configuration.

Since no chiral derivatives of this compound with corresponding chiroptical data were found, a detailed analysis in this section is not possible.

Theoretical and Computational Chemistry of 2 2 Chloro 6 Fluoro 4 Methoxyphenyl Acetic Acid

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations serve as a powerful tool for investigating molecular systems at the electronic level. For a molecule like 2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid, methods such as Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, and ab initio methods like Hartree-Fock (HF), are well-suited. A basis set such as 6-311++G(d,p) is typically employed to provide a balanced description of electron distribution, especially for a molecule containing heteroatoms with lone pairs and diffuse electrons.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the global minimum energy structure. This is achieved through geometry optimization. For this compound, a key aspect of its structure is the rotational freedom around the single bonds, particularly the C(ring)-CH₂ and CH₂-COOH bonds.

A conformational analysis would reveal the potential energy landscape associated with the rotation of the acetic acid side chain relative to the phenyl ring. The most stable conformer is expected to have the carboxylic acid group oriented to minimize steric hindrance with the ortho-substituents (chlorine and fluorine). Due to the presence of the ortho-substituents, the rotation of the acetic acid moiety is likely hindered, leading to distinct, stable conformers. The syn conformation of the carboxylic acid group (where the hydroxyl hydrogen is pointed towards the carbonyl oxygen) is generally more stable than the anti conformation. chemrxiv.org

A relaxed potential energy surface scan, varying the dihedral angle of C(1)-C(ring)-C(acetic)-C(acid), would identify the low-energy conformations. The global minimum is predicted to be a structure where the plane of the carboxylic acid group is nearly perpendicular to the plane of the phenyl ring to alleviate steric clash.

Table 1: Predicted Optimized Geometrical Parameters for the Global Minimum Conformer of this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond Length (Å) / Bond Angle (°)
C-Cl1.745
C-F1.358
C-O (methoxy)1.362
O-CH₃1.425
C=O (acid)1.211
C-OH (acid)1.359
O-H (acid)0.968
C(ring)-C(acetic)1.515
∠ C-C-Cl121.5
∠ C-C-F118.9
∠ C(ring)-C(acetic)-C(acid)112.8
∠ O=C-OH123.4

The electronic properties of a molecule are critical to understanding its reactivity. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of molecular stability and chemical reactivity. scirp.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, which acts as the principal electron-donating group. The LUMO, conversely, is likely distributed over the phenyl ring and the carboxylic acid moiety, which has electron-withdrawing character. The presence of electronegative halogen atoms (Cl and F) would also influence the orbital energies and distributions.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution. deeporigin.comlibretexts.org Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. wuxiapptec.com In this molecule, the most negative potential is expected around the carbonyl oxygen of the carboxylic acid. The most positive potential would be located on the acidic hydrogen of the hydroxyl group, consistent with its function as a proton donor.

Table 2: Predicted Frontier Molecular Orbital Energies (DFT/B3LYP/6-311++G(d,p))

OrbitalEnergy (eV)Description
HOMO-6.85Primarily π-orbitals of the phenyl ring and p-orbitals of the methoxy (B1213986) oxygen
LUMO-0.98Primarily π*-orbitals of the phenyl ring and the C=O group
HOMO-LUMO Gap5.87Indicates high kinetic stability

Computational methods can accurately predict various spectroscopic parameters.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.gov The calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can aid in the interpretation of experimental spectra. The chemical shifts would be influenced by the electronic environment of each nucleus. For instance, the protons and carbons of the phenyl ring will show distinct shifts due to the anisotropic effects of the ring current and the electronic influence of the chloro, fluoro, and methoxy substituents. The acidic proton is expected to have a significantly downfield chemical shift.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies can predict the infrared (IR) and Raman spectra. nih.gov Key vibrational modes would include the O-H stretch of the carboxylic acid (around 3500 cm⁻¹), the C=O stretch (around 1710 cm⁻¹), C-O stretches of the acid and ether groups, and various aromatic C-H and C-C stretching and bending modes.

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding UV-Vis absorption spectrum. researchgate.netresearchgate.net Aromatic compounds like this typically exhibit π → π* transitions. The presence of the methoxy group (an auxochrome) is expected to cause a bathochromic (red) shift of the primary benzene (B151609) absorption bands.

Table 3: Selected Predicted Spectroscopic Data (DFT/B3LYP/6-311++G(d,p))

SpectrumParameterPredicted ValueAssignment
¹³C NMRChemical Shift (ppm)~175.2Carboxylic Carbon (C=O)
¹³C NMRChemical Shift (ppm)~56.1Methoxy Carbon (-OCH₃)
¹H NMRChemical Shift (ppm)~11.5Carboxylic Proton (-COOH)
IRVibrational Frequency (cm⁻¹)~1715C=O Stretch
IRVibrational Frequency (cm⁻¹)~3560O-H Stretch (monomer)
UV-Visλ_max (nm)~278π → π* transition

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

While quantum mechanics provides a static picture of a molecule at 0 K, Molecular Dynamics (MD) simulations allow for the study of its behavior over time at finite temperatures, including its interactions with a solvent. utwente.nl An MD simulation of this compound in a solvent like water would provide insights into its conformational flexibility and solvation structure.

The simulation would track the trajectories of the solute and solvent molecules, governed by a force field (e.g., GAFF2). Key analyses would include the radial distribution functions (RDFs) between the functional groups of the solute (like the carboxylic acid) and water molecules. This would reveal the structure of the hydration shell, particularly the hydrogen bonding network between the carboxylic acid's donor and acceptor sites and the surrounding water. rsc.org Furthermore, MD can be used to compute the potential of mean force (PMF) for conformational changes, such as the rotation of the side chain, providing a free energy profile for these motions in solution. nih.gov

Mechanistic Investigations of Chemical Transformations through Computational Modeling

Computational chemistry is a powerful tool for elucidating reaction mechanisms. A potential reaction for this compound is the Fischer esterification with an alcohol, such as methanol, under acidic conditions. masterorganicchemistry.comchemguide.co.uk

A computational study of this mechanism would involve:

Reactant and Product Optimization: Finding the minimum energy structures of the reactants (the carboxylic acid, methanol, and a proton source like H₃O⁺) and products (the ester, water).

Transition State (TS) Search: Locating the transition state structures for each step of the reaction, such as the nucleophilic attack of the alcohol on the protonated carbonyl carbon and the subsequent proton transfers and water elimination.

Frequency Calculation: Confirming the nature of the stationary points (minima for reactants/products/intermediates, and a first-order saddle point for a TS).

Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path from the TS to the connected reactant and product to ensure the correct pathway is modeled.

This analysis would yield the activation energies for each step, identifying the rate-determining step and providing a detailed understanding of the electronic and structural changes that occur throughout the transformation. nih.gov

Exploration of Quantitative Structure-Property Relationships (QSPR) in Related Series (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) models aim to correlate the structural or physicochemical properties of a series of compounds with a specific macroscopic property. researchgate.net For a series of substituted phenylacetic acids related to the title compound, a QSPR study could be developed to predict a non-biological property, such as aqueous solubility or a chromatographic retention index. nih.gov

The process would involve:

Dataset Curation: Assembling a dataset of related phenylacetic acid derivatives with experimentally measured values for the target property (e.g., solubility).

Descriptor Calculation: For each molecule in the series, calculating a wide range of molecular descriptors. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., dipole moment, HOMO/LUMO energies).

Model Development: Using statistical methods like Multiple Linear Regression (MLR) to build a mathematical model that relates a subset of the calculated descriptors to the experimental property.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Such a QSPR model could then be used to predict the solubility of new, unsynthesized derivatives, guiding future experimental work. For example, a model might show that solubility is negatively correlated with molecular volume but positively correlated with the number of hydrogen bond donors. mdpi.compressbooks.pub

Chemical Reactivity and Derivatization Strategies for 2 2 Chloro 6 Fluoro 4 Methoxyphenyl Acetic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical modifications, including esterification, amidation, reduction, and conversion to more reactive acyl derivatives.

Esterification, Amidation, and Anhydride Formation Reactions

The carboxylic acid functionality of 2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid can readily undergo esterification with various alcohols under acidic or basic conditions. Fischer esterification, employing an excess of the alcohol in the presence of a catalytic amount of a strong acid like sulfuric acid, is a common method. jocpr.com Alternatively, reactions with alkyl halides under basic conditions can also yield the corresponding esters. The reactivity in these transformations is generally high, though steric hindrance from the ortho-substituents on the phenyl ring might necessitate slightly more forcing conditions compared to unsubstituted phenylacetic acid.

Amidation reactions with primary or secondary amines can be achieved by first activating the carboxylic acid, for instance, by converting it to an acid chloride or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). acs.org Direct amidation is also possible but often requires high temperatures, which might not be suitable for sensitive substrates. nih.gov The use of catalysts such as nickel chloride has been shown to facilitate direct amidation of phenylacetic acid derivatives under milder conditions. nih.gov

Anhydride formation, both symmetrical and mixed, can be accomplished by reacting the corresponding acid halide with a carboxylate salt or by treating the carboxylic acid with a dehydrating agent such as acetic anhydride.

Table 1: Representative Reactions at the Carboxylic Acid Moiety

Reaction TypeReagents and ConditionsProduct Type
EsterificationR-OH, H⁺ (catalytic)Ester
AmidationR₂NH, Coupling Agent (e.g., DCC, EDC)Amide
Anhydride FormationAcetic Anhydride, heatSymmetrical Anhydride

Reduction to Alcohol and Aldehyde Derivatives

The carboxylic acid group can be reduced to a primary alcohol, 2-(2-chloro-6-fluoro-4-methoxyphenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. chemguide.co.uk Sodium borohydride (B1222165) is generally not strong enough to reduce carboxylic acids directly but can be used if the acid is first converted to a more reactive derivative like an ester. researchgate.netlibretexts.org

Selective reduction to the corresponding aldehyde, 2-(2-chloro-6-fluoro-4-methoxyphenyl)acetaldehyde, is more challenging as aldehydes are more readily reduced than carboxylic acids. libretexts.org This transformation typically requires the use of specialized, sterically hindered reducing agents, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), or by first converting the carboxylic acid to a derivative like an acid chloride or an ester, which can then be reduced to the aldehyde under controlled conditions. libretexts.orgorganic-chemistry.org

Table 2: Reduction Products of the Carboxylic Acid Moiety

Starting MaterialReducing AgentProduct
This compoundLiAlH₄2-(2-chloro-6-fluoro-4-methoxyphenyl)ethanol
2-(2-chloro-6-fluoro-4-methoxyphenyl)acetyl chlorideLiAlH(Ot-Bu)₃2-(2-chloro-6-fluoro-4-methoxyphenyl)acetaldehyde

Formation of Acid Halides and Other Activated Carboxylic Acid Derivatives

For many synthetic transformations, the carboxylic acid must first be converted into a more reactive "activated" derivative. The most common of these are acid halides. Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride will yield the corresponding highly reactive acid chloride, 2-(2-chloro-6-fluoro-4-methoxyphenyl)acetyl chloride. libretexts.orglibretexts.org Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the acid bromide. libretexts.orglibretexts.org These acid halides are valuable intermediates for the synthesis of esters, amides, and for use in Friedel-Crafts acylation reactions. libretexts.org

Other activated derivatives include mixed anhydrides, which can be formed by reacting the carboxylic acid with an acyl halide or another anhydride. These activated forms are particularly useful in peptide coupling and other acylation reactions where mild conditions are required.

Reactions on the Substituted Aromatic Ring

The reactivity of the aromatic ring towards substitution is governed by the electronic and steric effects of the existing substituents: the chloro, fluoro, and methoxy (B1213986) groups, as well as the acetic acid side chain.

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Directing Effects

The substituents on the benzene (B151609) ring of this compound exert significant influence on the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The methoxy (-OCH₃) group at the 4-position is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. organicchemistrytutor.comchemistrytalk.org The chloro (-Cl) and fluoro (-F) groups at the 2- and 6-positions, respectively, are deactivating yet ortho, para-directing. chemistrytalk.orgaakash.ac.in Halogens are electron-withdrawing through the inductive effect, which deactivates the ring towards electrophilic attack, but their lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. aakash.ac.in The acetic acid side chain is a deactivating, meta-directing group.

Considering the combined effects of these substituents, the positions ortho to the powerful activating methoxy group (positions 3 and 5) are the most likely sites for electrophilic attack. However, the positions adjacent to the chloro and fluoro substituents (positions 3 and 5) are sterically hindered. The directing effects of the substituents are summarized below:

-OCH₃ (at C4): Strongly activating, ortho, para-directing (to C3, C5).

-Cl (at C2): Deactivating, ortho, para-directing (to C1, C3).

-F (at C6): Deactivating, ortho, para-directing (to C1, C5).

-CH₂COOH (at C1): Deactivating, meta-directing (to C3, C5).

The confluence of these directing effects strongly favors substitution at the C3 and C5 positions. The powerful activating effect of the methoxy group is expected to overcome the deactivating effects of the halogens and the acetic acid side chain. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to yield predominantly the 3- and/or 5-substituted derivatives. The exact ratio of these isomers would depend on the specific electrophile and reaction conditions, with steric hindrance playing a significant role.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

PositionDirecting EffectsPredicted Reactivity
C3ortho to -OCH₃, meta to -CH₂COOH, ortho to -ClFavorable
C5ortho to -OCH₃, meta to -CH₂COOH, ortho to -FFavorable

Nucleophilic Aromatic Substitution (SNAr) Reactions Considering Halogen Substituents

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, given the presence of two halogen substituents on the aromatic ring. SNAr reactions are facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com In this molecule, the chloro and fluoro atoms are potential leaving groups.

The rate of SNAr is dependent on the ability of the ring to stabilize the intermediate negative charge (Meisenheimer complex) and the nature of the leaving group. masterorganicchemistry.com Fluorine is often a better leaving group than chlorine in SNAr reactions because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon more susceptible to nucleophilic attack, which is the rate-determining step. youtube.com

The electron-withdrawing nature of the chloro, fluoro, and the carbonyl of the acetic acid group (via the phenylacetic linkage) can help to stabilize the negative charge formed during the reaction. Therefore, it is conceivable that a strong nucleophile could displace either the chloride or the fluoride (B91410) ion. The regioselectivity would be influenced by the relative stability of the Meisenheimer complex formed upon attack at C2 versus C6. The presence of the other halogen and the methoxy group will influence the stability of these intermediates. Given that fluorine is generally a better leaving group in SNAr, substitution at the C6 position might be favored under appropriate conditions with a strong nucleophile.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) on Aromatic Halides

The presence of a chloro substituent on the aromatic ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. While the reactivity of aryl chlorides is generally lower than that of the corresponding bromides or iodides, the use of specialized phosphine (B1218219) ligands can effectively promote the coupling. For a substrate like this compound, a Suzuki-Miyaura coupling could introduce a variety of aryl or alkyl groups at the C2 position, leading to biaryl or alkyl-substituted phenylacetic acid derivatives. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Coupling Partner Catalyst/Ligand System Base Solvent Potential Product
Arylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ Toluene (B28343)/H₂O 2-(2-aryl-6-fluoro-4-methoxyphenyl)acetic acid
Alkylboronic acid Pd₂(dba)₃ / XPhos Cs₂CO₃ Dioxane 2-(2-alkyl-6-fluoro-4-methoxyphenyl)acetic acid

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction would install an alkynyl group at the C2 position of this compound, yielding a phenylacetic acid derivative with a conjugated enyne system. The reaction conditions are generally mild, but optimization may be necessary for the less reactive aryl chloride.

Coupling Partner Catalyst System Base Solvent Potential Product
Terminal alkyne Pd(PPh₃)₂Cl₂ / CuI Et₃N THF 2-(2-alkynyl-6-fluoro-4-methoxyphenyl)acetic acid

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. It allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, anilines, and even amides. Applying this reaction to this compound or its ester derivatives would provide access to N-aryl or N-alkyl substituted aminophenylacetic acids. The choice of a suitable bulky electron-rich phosphine ligand is critical for the successful coupling of aryl chlorides.

Coupling Partner Catalyst/Ligand System Base Solvent Potential Product
Primary amine Pd₂(dba)₃ / BINAP NaOtBu Toluene 2-(2-(alkylamino)-6-fluoro-4-methoxyphenyl)acetic acid
Secondary amine Pd(OAc)₂ / RuPhos K₂CO₃ Dioxane 2-(2-(dialkylamino)-6-fluoro-4-methoxyphenyl)acetic acid

Chemical Transformations Involving the Methoxy Group

The methoxy group at the C4 position of the aromatic ring is another key site for functionalization, primarily through cleavage of the ether linkage.

Cleavage of the methyl ether to reveal a phenol (B47542) is a common transformation in the synthesis of natural products and pharmaceuticals. Several reagents can accomplish this demethylation.

Boron Tribromide (BBr₃): BBr₃ is a powerful Lewis acid that is highly effective for the cleavage of aryl methyl ethers. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures. The mechanism involves coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. This method is often preferred for its high efficiency and the mild conditions required.

Aluminum Chloride (AlCl₃): AlCl₃ is another Lewis acid that can be used for demethylation. It is often used in combination with a nucleophilic scavenger such as a thiol or an amine. For instance, a system of aluminum chloride and decanethiol has been reported for the demethylation of methoxy-containing aromatic compounds under mild conditions. nih.gov

Hydrobromic Acid (HBr): Strong protic acids like HBr can also cleave aryl methyl ethers, typically at elevated temperatures. An organic solvent-free process using aqueous HBr has been developed for the demethylation of 4-(4-methoxyphenyl)butanoic acid, which could be applicable to the target molecule. taylorfrancis.com

Reagent Solvent Temperature Product
Boron tribromide (BBr₃) Dichloromethane -78 °C to rt 2-(2-chloro-6-fluoro-4-hydroxyphenyl)acetic acid
Aluminum chloride (AlCl₃) / Decanethiol Dichloromethane 0 °C to rt 2-(2-chloro-6-fluoro-4-hydroxyphenyl)acetic acid
Hydrobromic acid (HBr) Water Reflux 2-(2-chloro-6-fluoro-4-hydroxyphenyl)acetic acid

Regioselective Functionalization and Multi-Step Synthesis of Complex Derivatives

The presence of multiple substituents on the benzene ring of this compound raises the question of regioselectivity in further functionalization steps. The existing chloro, fluoro, methoxy, and acetic acid groups exert different electronic and steric influences, which can direct incoming electrophiles or nucleophiles to specific positions.

For instance, in electrophilic aromatic substitution reactions, the methoxy group is a strong activating and ortho-, para-directing group. However, the positions ortho to the methoxy group are already substituted. The para position is also occupied by the acetic acid moiety. The chloro and fluoro groups are deactivating but ortho-, para-directing. Therefore, further electrophilic substitution is likely to be disfavored and may lead to a mixture of products if forced.

A more controlled approach to complex derivatives involves the sequential functionalization of the existing reactive handles. For example, a multi-step synthesis could commence with a cross-coupling reaction at the chloro position, followed by modification of the carboxylic acid and/or demethylation of the methoxy group.

One potential synthetic route towards more complex heterocyclic structures could involve the conversion of the acetic acid moiety into a reactive intermediate that can undergo intramolecular cyclization. For example, the synthesis of quinazolinones often involves the reaction of anthranilic acid derivatives with a suitable carbonyl-containing component. While not a direct application, one could envision a synthetic sequence where the chloro group is first displaced by an amino group via Buchwald-Hartwig amination. The resulting amino-phenylacetic acid could then be a precursor for the synthesis of various fused heterocyclic systems.

A plausible, albeit hypothetical, multi-step synthesis to a complex derivative is outlined below:

Esterification: The carboxylic acid of this compound is first protected as a methyl or ethyl ester to prevent interference in subsequent steps.

Buchwald-Hartwig Amination: The aryl chloride is then subjected to a palladium-catalyzed amination with a suitable amine, for instance, 2-aminobenzamide.

Intramolecular Cyclization: The resulting intermediate, now containing both an ester and a biaryl amine linkage, could be induced to undergo intramolecular cyclization to form a complex, polycyclic quinazolinone derivative.

This type of strategy, which relies on the selective and sequential manipulation of the different functional groups, allows for the regioselective construction of complex molecular architectures from the relatively simple starting material, this compound.

Mechanistic Investigations of Chemical Transformations Involving 2 2 Chloro 6 Fluoro 4 Methoxyphenyl Acetic Acid

Kinetic and Thermodynamic Studies of Reaction Pathways

No specific kinetic data (e.g., rate constants, reaction orders) or thermodynamic parameters (e.g., enthalpy, entropy, Gibbs free energy of activation) for reaction pathways involving 2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid were found.

Identification and Characterization of Reaction Intermediates

There is no available research identifying or characterizing any reaction intermediates that may form during chemical transformations of this compound.

Elucidation of Catalyst and Reagent Roles in Directed Synthetic Sequences

While this compound is likely used as an intermediate in multi-step syntheses, specific studies elucidating the precise role of catalysts and reagents in directing its synthetic transformations could not be located.

Examination of Solvent and Temperature Effects on Reaction Mechanisms

No studies were found that specifically examine the effects of different solvents or temperatures on the reaction mechanisms of this compound.

Potential Applications in Non Biological/non Clinical Research

Utilization as a Building Block in Complex Organic Synthesis

In synthetic organic chemistry, the value of a molecule is often determined by its ability to serve as a scaffold for constructing more complex structures. Phenylacetic acids are well-regarded as crucial building blocks for a wide range of organic molecules. mdpi.comyoutube.comaaronchem.comgoogle.com The title compound is no exception, offering multiple reactive sites for elaboration.

Precursor for Diverse Organic Scaffolds and Specialty Chemicals

The structure of 2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid is a versatile starting point for the synthesis of various organic scaffolds. The carboxylic acid group can undergo standard transformations such as esterification, amidation, or reduction to an alcohol, providing access to a wide array of derivatives. smolecule.com The aromatic ring, activated and directed by the methoxy (B1213986) group and halogens, can participate in electrophilic substitution reactions, allowing for further functionalization.

This compound serves as a precursor for specialty chemicals where specific substitution patterns are required to achieve desired physical or chemical properties. nih.gov Its derivatives are valuable in fields requiring fine-tuned molecular architectures. google.comfarmaciajournal.com

Role in the Synthesis of Advanced Intermediates (Generic, not drug-specific)

Beyond simple derivatives, this compound is a valuable starting material for creating advanced intermediates. For instance, phenylacetic acids are used in reactions like the Schmidt reaction to produce aminotoluenes or in cyclization reactions to form lactam intermediates. researchgate.net The unique substitution on the phenyl ring of the title compound can be exploited to direct these reactions toward novel and complex molecular frameworks, such as phenanthridinones. researchgate.net

Furthermore, related halogenated phenyl compounds are used to create organometallic reagents, such as boronic acids, which are pivotal intermediates in cross-coupling reactions (e.g., Suzuki coupling). google.com This opens pathways to bi-aryl compounds and other complex structures essential in various fields of chemical synthesis. The presence of multiple halogens offers possibilities for selective cross-coupling reactions.

Application in Materials Science

The functional groups within this compound provide opportunities for its integration into advanced materials, either as a monomeric unit for polymers or as a ligand for creating coordination complexes.

Based on research into similar compounds, the carboxylic acid moiety can be chemically modified, for example, into an acrylate (B77674) group. This transformation would yield a monomer that could be copolymerized with other monomers like styrene (B11656) to produce novel polymers. researchgate.net The presence of halogen and methoxy groups on the phenyl ring of each monomer unit would influence the bulk properties of the resulting polymer, such as its refractive index, thermal stability, and solubility.

In the field of coordination chemistry, the carboxylate group can act as a ligand, donating electrons to a central metal atom to form a coordination complex. libretexts.org Research on fluoro-substituted phenylacetate (B1230308) isomers has shown their ability to act as co-ligands in the formation of one-dimensional chain-like coordination networks with metal ions like copper(II). nih.gov The specific electronic properties conferred by the chloro, fluoro, and methoxy groups on the title compound would modulate the charge distribution on the carboxylate, influencing the structural and magnetic properties of the resulting coordination polymer or metal-organic framework (MOF).

Use as an Analytical Standard in Chemical Metrology and Method Development

In chemical analysis, the availability of pure, well-characterized compounds is essential for method development and validation. Phenylacetic acid itself is used as an analytical standard. sigmaaldrich.com Given its stable, crystalline nature, this compound has the potential to serve as a reference standard in various analytical techniques.

It can be used in chemical metrology to:

Develop and validate chromatographic methods (e.g., HPLC, GC) for the separation and quantification of related substituted phenylacetic acids in industrial process streams or environmental samples.

Serve as a reference material for calibrating analytical instruments.

Act as an internal standard in quantitative analyses of complex mixtures, provided it is not present in the original sample.

The development of sensitive analytical methods, such as those involving derivatization to create fluorescent analogues for detection, relies on having a pure standard of the analyte to optimize the reaction and chromatographic separation conditions. nih.gov

Employment as a Chemical Probe for Fundamental Mechanistic Studies in Organic Reactions

The study of reaction mechanisms provides the fundamental knowledge required to control and optimize chemical transformations. Substituted phenylacetic acids are excellent substrates for probing the electronic and steric effects of substituents on reaction rates and pathways.

The this compound molecule is particularly well-suited for this role due to its distinct electronic features:

Fluoro and Chloro groups: Both are electron-withdrawing via induction but have differing steric profiles.

Methoxy group: This group is electron-donating through resonance.

This combination of effects makes the compound a valuable chemical probe for investigating reaction mechanisms. For instance, in studying the kinetics of esterification with reagents like diazodiphenylmethane, the rate of reaction is highly sensitive to the electronic nature of the substituents on the phenyl ring. bg.ac.rs By comparing the reactivity of this compound to that of simpler phenylacetic acids, researchers can quantify the electronic and steric influence of the ortho- and para-substituents on the acidity of the carboxylic acid and the accessibility of the reaction center. Similarly, its behavior in reactions like the Dakin-West reaction can provide insights into the underlying mechanisms of these transformations. astm.org

Future Research Directions and Outlook for 2 2 Chloro 6 Fluoro 4 Methoxyphenyl Acetic Acid

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research will undoubtedly focus on developing novel and sustainable methodologies for the synthesis of 2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches

FeatureTraditional SynthesisSustainable Synthesis
Starting Materials Often petroleum-basedRenewable resources, biomass
Solvents Volatile organic compoundsWater, ionic liquids, supercritical fluids
Catalysts Stoichiometric reagents, heavy metalsBiocatalysts, recyclable catalysts
Energy Consumption High temperatures and pressuresMilder reaction conditions, microwave-assisted synthesis
Waste Generation High E-factor (Environmental Factor)Low E-factor, atom economy focus

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The unique electronic properties conferred by the chloro, fluoro, and methoxy (B1213986) substituents on the aromatic ring of this compound suggest a rich and largely unexplored reactivity landscape. The interplay of the electron-withdrawing nature of the halogens and the electron-donating effect of the methoxy group can lead to novel and unexpected chemical transformations.

Future research will likely investigate the regioselectivity of further electrophilic aromatic substitutions, as well as the potential for nucleophilic aromatic substitution reactions, which are often facilitated by the presence of electron-withdrawing groups. The acetic acid side chain also presents opportunities for a variety of chemical modifications. For instance, the carboxylic acid group can be converted into a range of other functional groups, such as esters, amides, and ketones, each with its own set of potential applications. Phenylacetic acid and its derivatives are known to undergo various reactions, including ketonic decarboxylation. wikipedia.org Understanding the specific reactivity of this multiply substituted derivative could lead to the synthesis of novel compounds with unique properties. mdpi.com

Advanced Characterization of Solid-State Forms and Supramolecular Assemblies

The solid-state properties of a compound are crucial for its application in materials science and pharmaceuticals. The ability of this compound to form different crystalline structures (polymorphs) and co-crystals will be a significant area of future investigation. The presence of halogen and oxygen atoms provides opportunities for various intermolecular interactions, including hydrogen bonding and halogen bonding, which can lead to the formation of complex supramolecular assemblies.

Advanced characterization techniques such as single-crystal X-ray diffraction, solid-state NMR, and thermal analysis will be employed to elucidate the packing arrangements and intermolecular interactions in the solid state. researchgate.net Understanding these interactions is key to controlling the physical properties of the material, such as solubility, melting point, and stability. The introduction of fluorine, in particular, is known to influence the self-assembly of molecules, sometimes leading to unexpected and robust supramolecular architectures.

Integration with Machine Learning and Artificial Intelligence for Predictive Chemistry and Synthesis Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry, enabling the prediction of molecular properties and the design of efficient synthetic routes. nih.gov In the context of this compound, ML algorithms can be trained on existing data for similar compounds to predict its physical, chemical, and biological properties. nih.gov This predictive capability can significantly accelerate the discovery of new applications for this molecule.

Table 2: Applications of Machine Learning in the Study of this compound

Application AreaMachine Learning ApproachPotential Outcome
Property Prediction Quantitative Structure-Property Relationship (QSPR) modelsPrediction of solubility, melting point, toxicity, etc.
Synthesis Design Retrosynthesis algorithms, reaction optimization modelsIdentification of novel, efficient, and sustainable synthetic routes.
Solid-State Chemistry Crystal structure prediction algorithmsPrediction of stable polymorphs and co-crystal structures.
Reactivity Prediction Reaction mechanism prediction modelsUnderstanding potential reaction pathways and product distributions.

Potential for Derivatization Towards Novel Material Applications and Functional Molecules

The versatile structure of this compound makes it an excellent scaffold for the synthesis of a wide range of derivatives with potential applications in materials science and as functional molecules. The carboxylic acid group provides a convenient handle for attaching this molecule to polymers, surfaces, or other molecular frameworks.

Future research will explore the synthesis of esters and amides of this compound with various functional groups to create novel liquid crystals, polymers, and other advanced materials. The unique combination of halogen and methoxy substituents can impart desirable properties such as thermal stability, flame retardancy, and specific optical or electronic characteristics. Furthermore, the derivatization of this compound could lead to the discovery of new molecules with interesting biological activities, building upon the known applications of phenylacetic acid derivatives in pharmaceuticals. wikipedia.orgmdpi.com The synthesis of new derivatives is a key area of interest due to the broad potential applications of this class of compounds. mdpi.com

Q & A

Basic: What are the recommended synthetic routes for 2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid, and how can reaction yields be optimized?

Methodological Answer:
The compound can be synthesized via Ullmann coupling or Friedel-Crafts acylation , followed by hydrolysis of the ester intermediate. For example:

Friedel-Crafts Acylation : React 2-chloro-6-fluoro-4-methoxyacetophenone with chloroacetic acid in the presence of AlCl₃.

Ester Hydrolysis : Convert the resulting ester to the acetic acid derivative using NaOH in aqueous ethanol (70°C, 6 hours).
Optimization Tips :

  • Use anhydrous conditions to prevent side reactions.
  • Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1).
  • Purify intermediates via recrystallization (ethanol/water) to improve yields (typically 65-75%) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8 ppm, aromatic protons at δ 6.5-7.2 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 232.0145 (calculated for C₉H₇ClFO₃).
  • HPLC-PDA : Assess purity (>98%) using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water).
  • FT-IR : Detect carboxylic acid C=O stretch at ~1700 cm⁻¹ .

Basic: How should this compound be stored to maintain stability, and what degradation products are likely under improper conditions?

Methodological Answer:

  • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon). Avoid exposure to moisture.
  • Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) reveal:
    • Hydrolysis : Degrades to 2-(2-chloro-6-fluoro-4-methoxyphenyl)ethanol in acidic/basic conditions.
    • Oxidation : Forms a quinone derivative under prolonged light exposure.
  • Monitoring : Use LC-MS to track degradation and adjust storage protocols .

Advanced: How can researchers evaluate the environmental fate of this compound using computational and experimental models?

Methodological Answer:
Adopt the INCHEMBIOL framework ():

Computational Prediction :

  • Estimate logP (2.1) and soil adsorption (Koc = 150 L/kg) using EPI Suite.
  • Predict hydrolysis half-life (t₁/₂ = 120 days at pH 7) with AOPWIN.

Experimental Validation :

  • Conduct OECD 301B biodegradability tests.
  • Analyze photodegradation in simulated sunlight (λ > 290 nm) via LC-HRMS.

Ecotoxicology : Use Daphnia magna assays to determine LC₅₀ values .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting bioactivity optimization?

Methodological Answer:

  • Substituent Variation : Replace methoxy with ethoxy or trifluoromethoxy to modulate lipophilicity.
  • Scaffold Modifications : Synthesize amide or ester derivatives (e.g., methyl ester for prodrug studies).
  • Assays :
    • In Vitro : Test COX-2 inhibition (ELISA) or antimicrobial activity (MIC against S. aureus).
    • In Silico : Perform molecular docking (AutoDock Vina) to predict binding affinity to target proteins .

Advanced: How can researchers resolve contradictions in reported synthetic yields or analytical data across studies?

Methodological Answer:

  • Reproducibility Checks :
    • Validate reaction conditions (e.g., catalyst purity, solvent grade).
    • Cross-reference NMR data with PubChem entries (CID 84786419) to confirm peak assignments.
  • Data Harmonization :
    • Use standardized calibration curves for HPLC quantification.
    • Share raw spectral data via repositories (e.g., Zenodo) for peer validation .

Advanced: What methodologies identify and quantify degradation products in environmental or biological matrices?

Methodological Answer:

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges for aqueous matrices.
  • Analytical Workflow :
    • LC-HRMS : Use a Q-TOF instrument (ESI⁻ mode) for accurate mass detection.
    • Isotopic Labeling : Synthesize ¹³C-labeled analogs as internal standards.
  • Case Study : Detect 2-chloro-6-fluoro-4-methoxybenzoic acid (m/z 204.03) as a hydrolysis product in river water .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.